Stereochemical Purity: (4R)- vs. (4S)-Enantiomer Differentiation by CAS Registry and Optical Rotation
The (4R)-enantiomer (CAS 638189-46-5) is a distinct chemical entity from the (4S)-enantiomer (CAS 331993-83-0). The CAS registry differentiation confirms that these are not interchangeable in applications where stereochemistry governs biological activity or synthetic utility. The (4R)-configuration at C-4 is explicitly documented in the IUPAC name and verified by ChemSpider and PubChem . In contrast, the racemate (CAS 57548-36-4) bears FEMA 4784 and is the form generally recognized as safe for flavor use [1].
| Evidence Dimension | Stereochemical identity (CAS registry) |
|---|---|
| Target Compound Data | (4R)-4-hydroxy-6-methylheptan-2-one; CAS 638189-46-5 |
| Comparator Or Baseline | (4S)-enantiomer: CAS 331993-83-0; Racemate: CAS 57548-36-4 |
| Quantified Difference | Distinct CAS numbers confirm non-identity; enantiomeric excess (ee) specification available from custom synthesis vendors |
| Conditions | Chemical identity databases (ChemSpider, PubChem) |
Why This Matters
Procurement of the correct enantiomer is critical for stereosensitive bioassays and asymmetric synthetic routes where the wrong enantiomer introduces confounding variables.
- [1] FEMA Flavor Ingredient Library. FEMA 4784: (±)-4-Hydroxy-6-methyl-2-heptanone. https://www.femaflavor.org/flavor-library View Source
